2-(2-Methylquinolin-7-yl)ethanol
Description
2-(2-Methylquinolin-7-yl)ethanol is a quinoline derivative featuring a methyl substituent at the 2-position of the quinoline ring and an ethanol group at the 7-position. For example, substituted quinolines are often synthesized via condensation reactions using acetophenone derivatives under basic conditions (e.g., KOH in ethanol at 80°C) , followed by functionalization steps such as coupling with boronic esters/acids using palladium catalysts . The ethanol side chain may enhance solubility and influence biological interactions, as seen in structurally similar compounds like tyrosol analogs .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(2-methylquinolin-7-yl)ethanol |
InChI |
InChI=1S/C12H13NO/c1-9-2-4-11-5-3-10(6-7-14)8-12(11)13-9/h2-5,8,14H,6-7H2,1H3 |
InChI Key |
CSUILJILAMYNQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-(2-Methylquinolin-7-yl)ethanol with key analogs based on substituent patterns, synthesis routes, and biological activities:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Ethanol-containing compounds like tyrosol and its analogs exhibit tyrosinase inhibition, with activity dependent on substituent position. For example, 2-(3-hydroxyphenyl)ethanol shows 52.1% inhibition at 1 mM, outperforming tyrosol (38.2%) . The 2-methylquinolin-7-yl group in the target compound may similarly modulate enzyme interactions. Bulky substituents (e.g., tetramethylbutyl in ) reduce solubility but enhance surfactant behavior, whereas electron-withdrawing groups (e.g., cyano in ) may improve binding to biological targets.
Synthetic Accessibility: Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura in ) enables precise functionalization of the quinoline core. In contrast, simpler ethanol derivatives like tyrosol are accessible via shorter routes, emphasizing a trade-off between complexity and yield.
Structural Insights: X-ray crystallography tools (e.g., SHELX , ORTEP-III ) have been critical in resolving bond lengths and angles in quinoline derivatives. For instance, the C3–C12 bond in ’s compound (1.467 Å) suggests conformational flexibility, which may influence molecular packing and solubility .
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